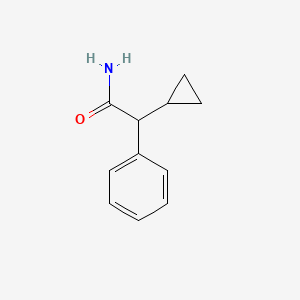
2-Cyclopropyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as CPPA and is synthesized through a series of chemical reactions. CPPA is a cyclic amide that contains a cyclopropyl ring and a phenyl group attached to the amide nitrogen.
Mechanism of Action
CPPA exerts its effects on ion channels through a mechanism that involves binding to specific sites on the channel protein. CPPA binds to the extracellular domain of the NMDA receptor, where it modulates the activity of the receptor by increasing the affinity of the receptor for glutamate, the primary neurotransmitter that activates the receptor. CPPA also binds to the voltage-gated sodium channel, where it modulates the activity of the channel by altering the voltage dependence of channel activation.
Biochemical and Physiological Effects
CPPA has been shown to have a range of biochemical and physiological effects, including modulating synaptic plasticity, enhancing learning and memory processes, and reducing pain sensitivity. CPPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
CPPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CPPA also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on CPPA, including investigating its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. CPPA may also have potential applications in the development of novel analgesics for the treatment of chronic pain. Further research is needed to fully understand the mechanism of action of CPPA and its potential applications in various fields of scientific research.
Synthesis Methods
CPPA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of cyclopropylcarbinol with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain CPPA. This synthesis method is efficient and yields high purity CPPA.
Scientific Research Applications
CPPA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CPPA is in the field of neuroscience, where it has been shown to modulate the activity of ion channels in the brain. CPPA has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and learning and memory processes. CPPA has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
properties
IUPAC Name |
2-cyclopropyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTSWODMYZEUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

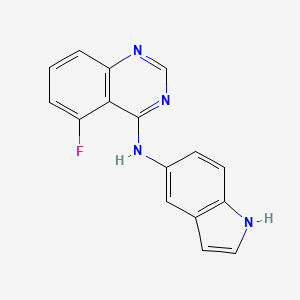
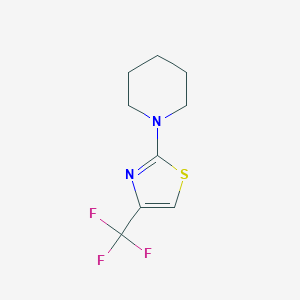
![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
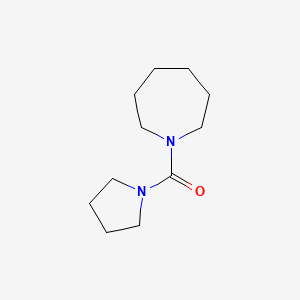
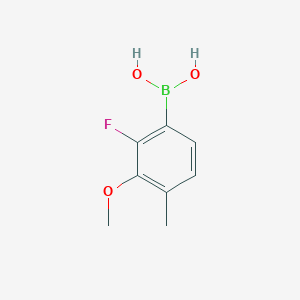
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)
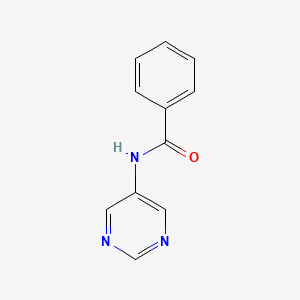

![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)